6-Chloro-3-fluoro-4-iodo-2-methylpyridine
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Overview
Description
6-chloro-3-fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, iodine, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-iodo-2-methylpyridine can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpyridine derivatives. For instance, starting with 2-methyl-3-fluoropyridine, selective iodination and chlorination can be performed using appropriate reagents such as iodine monochloride (ICl) and chlorine gas (Cl2) under controlled conditions.
Another approach involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-methylpyridine is coupled with halogenated aryl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-4-iodo-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or carboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives with altered functional groups.
Scientific Research Applications
6-chloro-3-fluoro-4-iodo-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-fluoro-4-iodo-5-methylpyridine
- 6-chloro-2-fluoro-4-iodo-3-methylpyridine
- 5-chloro-3-fluoro-4-iodo-2-methylpyridine
Uniqueness
6-chloro-3-fluoro-4-iodo-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and iodine atoms in specific positions allows for selective functionalization and diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4ClFIN |
---|---|
Molecular Weight |
271.46 g/mol |
IUPAC Name |
6-chloro-3-fluoro-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4ClFIN/c1-3-6(8)4(9)2-5(7)10-3/h2H,1H3 |
InChI Key |
LAIPLCPMISBLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)I)F |
Origin of Product |
United States |
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